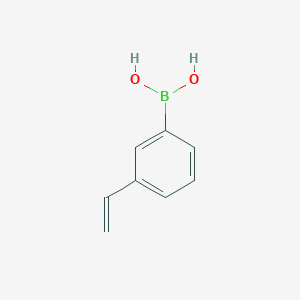

3-Vinylphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBQEKBVWDPVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402437 | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15016-43-0 | |

| Record name | (3-Vinylphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15016-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylphenylboronic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid, a member of the versatile family of organoboron compounds, has emerged as a significant building block in modern organic synthesis. Its unique structure, featuring both a reactive boronic acid moiety and a polymerizable vinyl group, makes it a valuable reagent in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a particular focus on its role in synthetic chemistry and its relevance to drug discovery and development.

Chemical Properties and Structure

This compound is a white to off-white crystalline solid. The presence of the boronic acid group imparts Lewis acidity to the molecule, a characteristic that is central to its reactivity. It is important to note that boronic acids can exist in equilibrium with their cyclic anhydrides, known as boroxines, particularly in the solid state or in non-aqueous solutions. This propensity for dehydration should be considered when handling and analyzing the compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 15016-43-0 | |

| Molecular Formula | C₈H₉BO₂ | |

| Molecular Weight | 147.97 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 141-147 °C | |

| pKa | Predicted: 8.34 ± 0.10 | |

| Solubility | Phenylboronic acids generally exhibit low solubility in non-polar hydrocarbon solvents and higher solubility in polar organic solvents such as ethers and ketones. Specific quantitative data for this compound is not readily available in the literature. | [1][2] |

Structural Representation

The structure of this compound is characterized by a phenyl ring substituted with a boronic acid group (-B(OH)₂) at the meta-position and a vinyl group (-CH=CH₂) at the para-position relative to the boronic acid.

Figure 1: Chemical structure of this compound.

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the phenyl ring. The vinyl group protons would appear as a characteristic set of multiplets, typically a doublet of doublets for the proton on the carbon attached to the ring, and two doublets for the terminal vinyl protons. The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

-

¹³C NMR: The spectrum would display signals for the eight carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (around 120-140 ppm), with the carbon attached to the boron atom often showing a broader signal due to quadrupolar relaxation. The vinyl carbons would appear in the olefinic region of the spectrum.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These would include O-H stretching vibrations from the boronic acid group (typically a broad band around 3200-3600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending vibrations.

Experimental Protocols

Synthesis of this compound

A common synthetic route to arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. While a specific detailed protocol for this compound was not found in the immediate search results, a general procedure adapted for this synthesis is outlined below. This protocol is based on well-established methods for the synthesis of arylboronic acids.

Reaction Scheme:

Materials:

-

3-Bromostyrene

-

Magnesium turnings

-

Iodine (crystal, for initiation)

-

Anhydrous tetrahydrofuran (THF)

-

Triisopropyl borate or trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

-

Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve 3-bromostyrene in anhydrous THF and add it dropwise to the magnesium turnings. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution in an ice-salt or dry ice-acetone bath to a low temperature (e.g., -78 °C).

-

Dissolve the trialkyl borate in anhydrous THF and add it dropwise to the cold Grignard solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours or overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of aqueous hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent.

-

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. A general protocol for such a reaction is provided below.

Reaction Scheme:

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

Procedure:

-

To a reaction vessel, add the aryl or vinyl halide, this compound (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent.

-

Filter the mixture to remove the catalyst and inorganic salts.

-

Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry and drug development.[3] Their utility stems from their unique chemical properties, which allow them to act as versatile synthetic intermediates and, in some cases, as pharmacologically active agents themselves.

This compound serves as a valuable building block for the synthesis of complex organic molecules that are often the core structures of new drug candidates. The primary application of this compound in this context is its use in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient construction of biaryl and styrenyl compounds, which are common motifs in many biologically active molecules.

The vinyl group on this compound provides an additional handle for further chemical modifications, such as polymerization or click chemistry, allowing for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

While this compound itself is not typically considered a direct modulator of signaling pathways, it is instrumental in the synthesis of molecules designed to interact with specific biological targets. The boronic acid moiety can be a key pharmacophore in certain enzyme inhibitors, where it can form a reversible covalent bond with active site serine or threonine residues.

Visualizations

Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of this compound to its application in drug discovery.

References

3-Vinylphenylboronic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Vinylphenylboronic acid, a versatile building block in organic synthesis and materials science. This document details its chemical properties, synthesis, and key applications, including Suzuki-Miyaura coupling, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and bioconjugation. Experimental protocols and workflow visualizations are provided to support researchers in utilizing this compound for their specific applications.

Core Data

Chemical Identity and Properties

| Property | Value | Reference |

| CAS Number | 15016-43-0 | [1] |

| Molecular Formula | C₈H₉BO₂ | [1] |

| Molecular Weight | 147.97 g/mol | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 141-147 °C | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction with a suitable borate ester, followed by hydrolysis. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Grignard Reaction

Materials:

-

3-Bromostyrene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of 3-bromostyrene in anhydrous THF.

-

Add a small portion of the 3-bromostyrene solution to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (as evidenced by heat evolution and color change), add the remaining 3-bromostyrene solution dropwise, maintaining a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench with 1 M hydrochloric acid until the solution is acidic.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound as a white solid.

-

Applications and Experimental Protocols

Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.

Experimental Protocol: Coupling with an Aryl Halide

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl halide (e.g., 4-iodoanisole).[2][3]

Materials:

-

This compound

-

4-Iodoanisole

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd/C)[2]

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, THF/water)[2]

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound (1.2 equivalents), 4-iodoanisole (1.0 equivalent), and the base (2.0 equivalents).

-

Add the palladium catalyst (e.g., 1-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

RAFT Polymerization

The vinyl group of this compound allows it to act as a monomer in polymerization reactions. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that can be used to synthesize well-defined polymers with this monomer.[4][5]

Experimental Protocol: RAFT Polymerization

This protocol is a general procedure for the RAFT polymerization of this compound.[4][5]

Materials:

-

This compound (monomer)

-

RAFT agent (e.g., a trithiocarbonate)[5]

-

Radical initiator (e.g., AIBN)

-

Solvent (e.g., dioxane, DMF)

-

Standard glassware for polymerization reactions

Procedure:

-

In a reaction vessel, dissolve the this compound, RAFT agent, and initiator in the chosen solvent. The molar ratio of monomer:RAFT agent:initiator will determine the target molecular weight and should be calculated accordingly.

-

Degas the solution by performing several freeze-pump-thaw cycles or by bubbling with an inert gas for at least 30 minutes.

-

Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-80 °C) to initiate polymerization.

-

Allow the polymerization to proceed for the desired time to achieve the target monomer conversion.

-

To quench the reaction, cool the vessel in an ice bath and expose the solution to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or hexane).

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

-

Characterize the polymer by techniques such as GPC (for molecular weight and dispersity) and NMR (for composition).

Bioconjugation

The boronic acid moiety can form reversible covalent bonds with 1,2- and 1,3-diols, which are present in many biomolecules, including glycoproteins and ribonucleosides. This property allows for the use of this compound and its derivatives in bioconjugation applications, such as protein labeling and immobilization.

Experimental Protocol: Protein Labeling

This is a representative protocol for labeling a diol-containing protein with a derivative of this compound.

Materials:

-

Diol-containing protein (e.g., a glycoprotein)

-

This compound derivative functionalized with a reporter (e.g., a fluorescent dye)

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Protein Preparation:

-

Dissolve the diol-containing protein in the reaction buffer to a known concentration.

-

Ensure the buffer is free of other diol-containing compounds that could compete for binding.

-

-

Conjugation Reaction:

-

Prepare a stock solution of the this compound-reporter conjugate in a suitable solvent (e.g., DMSO).

-

Add the conjugate solution to the protein solution at a specific molar excess.

-

Incubate the reaction mixture at room temperature or 37 °C for a designated period (e.g., 1-4 hours) with gentle agitation.

-

-

Purification:

-

Remove the excess, unconjugated boronic acid derivative by size-exclusion chromatography or dialysis.

-

Exchange the buffer of the labeled protein to a suitable storage buffer.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling using spectrophotometry.

-

Confirm the conjugation and purity of the labeled protein using SDS-PAGE and mass spectrometry.

-

References

- 1. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 3. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. boronmolecular.com [boronmolecular.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid is a versatile bifunctional molecule of significant interest in organic synthesis and materials science. Its unique structure, incorporating both a polymerizable vinyl group and a synthetically adaptable boronic acid moiety, makes it an invaluable building block. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization. It includes established experimental protocols, tabulated physical and spectroscopic data, and visual workflows to support researchers in its effective application, particularly in palladium-catalyzed cross-coupling reactions and polymer development.

Introduction

This compound (m-Vinylphenylboronic acid) is an organoboron compound with the chemical formula C₈H₉BO₂. It serves as a key intermediate in the synthesis of a wide array of complex organic molecules and functional polymers. The boronic acid group is most notably utilized in the Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds, a cornerstone of modern drug discovery and development. Simultaneously, the vinyl group offers a reactive site for polymerization, enabling the creation of advanced materials with tailored properties. This document outlines the primary synthetic route, purification techniques, and comprehensive characterization data for this compound.

Synthesis and Purification

The most common and efficient synthesis of this compound proceeds from 3-bromostyrene via a Grignard reaction, followed by electrophilic trapping with a borate ester and subsequent acidic hydrolysis.

Synthesis Workflow

The overall synthetic pathway is a two-step process initiated by the formation of a Grignard reagent, which is then reacted with a trialkyl borate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

3-Bromostyrene

-

Magnesium (Mg) turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂) crystal (as initiator)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flushed with dry nitrogen. Anhydrous THF is added to cover the magnesium, followed by a small crystal of iodine. A solution of 3-bromostyrene (1.0 eq) in anhydrous THF is added dropwise. The reaction is initiated with gentle heating. Once the reaction starts (indicated by bubbling and disappearance of the iodine color), the remaining 3-bromostyrene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2-3 hours to ensure complete formation of the Grignard reagent.

-

Borylation: In a separate flame-dried flask under nitrogen, a solution of triisopropyl borate (1.5 eq) in anhydrous THF is cooled to -78 °C using a dry ice/acetone bath. The freshly prepared Grignard reagent is then transferred via cannula to the cold borate solution dropwise, maintaining the internal temperature below -70 °C.

-

Hydrolysis and Workup: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2M HCl at 0 °C, and stirring is continued for 1 hour. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

Experimental Protocol: Purification

The crude product often contains boronic anhydride and other impurities. Recrystallization is an effective method for purification.

Procedure:

-

The crude this compound is dissolved in a minimum amount of hot water.

-

The solution is filtered while hot to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to induce crystallization.

-

The resulting white crystalline solid is collected by vacuum filtration, washed with a small amount of cold water, and dried under vacuum. This process yields white plates of pure this compound.[1]

Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉BO₂ | |

| Molecular Weight | 147.97 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 141-147 °C | |

| Solubility | Soluble in hot water, THF, diethyl ether | [1] |

| Storage Temperature | 2-8 °C |

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference(s) |

| ~3220 | O-H stretch (broad) | Boronic acid (-B(OH)₂) | [1] |

| ~3080 | C-H stretch | Vinylic (=C-H) | |

| ~1630 | C=C stretch | Vinyl | |

| ~1350 | B-O stretch | Boronic acid (B-O) | [1] |

| ~995, 919 | C-H bend (out-of-plane) | Vinyl (-CH=CH₂) | [1] |

The proton NMR spectrum provides detailed information about the hydrogen environments. The following are predicted chemical shifts (δ) and coupling constants (J) based on typical values for vinyl and substituted aromatic systems.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| B(OH )₂ | 4.5 - 5.5 | broad singlet | - |

| -CH=CH ₂ (cis) | ~5.30 | doublet of doublets (dd) | J ≈ 10.9 (cis), J ≈ 1.1 (gem) |

| -CH=CH ₂ (trans) | ~5.80 | doublet of doublets (dd) | J ≈ 17.6 (trans), J ≈ 1.1 (gem) |

| -CH =CH₂ | ~6.75 | doublet of doublets (dd) | J ≈ 17.6 (trans), J ≈ 10.9 (cis) |

| Ar-H | 7.30 - 7.90 | multiplet | - |

Mass spectrometry confirms the molecular weight of the compound.

| Ion | Expected m/z |

| [M]⁺ | 148.07 |

| [M-H₂O]⁺ | 130.06 |

| [M-B(OH)₂]⁺ | 103.06 |

Characterization Workflow

A logical workflow ensures comprehensive analysis of the final product.

Caption: Logical workflow for the characterization of this compound.

Applications in Synthesis

This compound is a prominent reagent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls, polyolefins, and styrenes.

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (Ar-Br, 1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%) or other suitable ligand

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Solvent mixture (e.g., Toluene/Ethanol/Water, 4:1:1)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, and potassium carbonate.

-

Add the solvent mixture, and degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

-

Add the palladium catalyst and ligand to the mixture under a positive pressure of nitrogen.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic phase sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a highly valuable and versatile reagent for synthetic chemists. This guide provides the essential technical information and detailed protocols for its synthesis, purification, and characterization. The provided workflows and tabulated data serve as a practical resource for researchers aiming to leverage this key building block in drug discovery, materials science, and other advanced applications.

References

An In-depth Technical Guide to the Solubility and Stability of 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid is a versatile bifunctional molecule increasingly utilized in organic synthesis, materials science, and drug discovery. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions, as well as in the formation of polymers and sensors, makes a thorough understanding of its physicochemical properties paramount. This technical guide provides a comprehensive overview of the available data and expected trends regarding the solubility and stability of this compound. Due to the limited availability of specific quantitative data for this compound, this guide leverages information from structurally related analogs to provide a robust framework for its handling and application. Detailed experimental protocols are provided to enable researchers to determine precise data for their specific needs.

Solubility of this compound

A precise understanding of solubility is critical for reaction setup, purification, and formulation. While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature, its general behavior can be inferred from its structure and data available for analogous compounds.

General Solubility Characteristics

Phenylboronic acids generally exhibit solubility in polar organic solvents and have limited solubility in nonpolar hydrocarbons. The presence of the vinyl group in this compound is not expected to drastically alter this general trend. The boronic acid functional group can engage in hydrogen bonding, contributing to its solubility in protic solvents.

Qualitative assessments suggest that the related compound, 4-vinylphenylboronic acid, is soluble in ethanol, dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and diethyl ether, while being only slightly soluble in water.[1] It is reasonable to expect a similar solubility profile for this compound.

Quantitative Solubility Data of Analogous Compounds

To provide a quantitative perspective, the following tables summarize the solubility of phenylboronic acid and isobutoxyphenylboronic acid isomers in a range of common organic solvents. This data serves as a useful proxy for estimating the solubility of this compound.

Table 1: Solubility of Phenylboronic Acid in Organic Solvents [2][3]

| Solvent | Temperature (°C) | Solubility (mole fraction) |

| Chloroform | 25 | Moderate |

| 3-Pentanone | 25 | High |

| Acetone | 25 | High |

| Dipropyl ether | 25 | High |

| Methylcyclohexane | 25 | Very Low |

Table 2: Solubility of Isobutoxyphenylboronic Acid Isomers (Mole Fraction) [4]

| Solvent | Temperature (K) | ortho-isomer | meta-isomer | para-isomer |

| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |

| 313.15 | 0.120 | 0.024 | 0.019 | |

| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |

| 313.15 | 0.260 | 0.070 | 0.057 | |

| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |

| 313.15 | 0.285 | 0.092 | 0.076 | |

| Dipropyl ether | 293.15 | 0.110 | 0.018 | 0.015 |

| 313.15 | 0.220 | 0.045 | 0.038 | |

| Methylcyclohexane | 293.15 | 0.003 | 0.001 | 0.001 |

| 313.15 | 0.010 | 0.003 | 0.002 |

Experimental Protocol for Solubility Determination (Dynamic Method)

The dynamic, or synthetic, method is a reliable technique for determining the solubility of boronic acids.[2] It involves visually or instrumentally monitoring the temperature at which a solid solute completely dissolves in a solvent at a known concentration.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (precision ± 0.1 mg)

-

Sealed glass vials or a jacketed glass vessel

-

Magnetic stirrer and stir bars

-

Controllable temperature bath

-

Thermometer or temperature probe

-

Turbidity sensor or a light source and detector (optional, for instrumental detection)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a sealable vial to create a mixture of known composition.

-

Heating and Equilibration: Place the vial in the temperature bath and begin stirring. Slowly increase the temperature at a controlled rate (e.g., 0.2-0.5 °C/min) to ensure thermal equilibrium.

-

Dissolution Point Determination: Carefully observe the mixture. The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration. For more precise measurements, a turbidity sensor can be used to detect the clearing point.

-

Data Collection: Repeat the measurement for several different concentrations of this compound in the same solvent.

-

Data Analysis: Plot the solubility temperature (T) as a function of the mole fraction (x) of this compound to generate a solubility curve.

Stability of this compound

The stability of this compound is influenced by several factors, including its inherent chemical reactivity and its susceptibility to environmental conditions such as moisture, oxygen, heat, and light.

Key Stability Considerations

-

Dehydration to Boroxine: A common characteristic of phenylboronic acids is their propensity to undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[3] Commercial samples of this compound may contain varying amounts of its corresponding boroxine. This equilibrium is influenced by the presence of water.

-

Protodeboronation (Hydrolysis): The carbon-boron bond in arylboronic acids can be susceptible to cleavage in aqueous media, a process known as protodeboronation, which results in the formation of the corresponding arene (in this case, styrene) and boric acid.[5] This degradation pathway can be influenced by pH, with studies on other arylboronic acids showing increased rates under both acidic and basic conditions.[6]

-

Oxidation: Boronic acids are susceptible to oxidation, which can lead to the formation of phenolic compounds.[7][8] This process can be initiated by reactive oxygen species.[7]

-

Polymerization: The vinyl group in this compound introduces an additional mode of instability: the potential for radical polymerization.[9] This can be initiated by heat, light, or the presence of radical initiators, leading to the formation of poly(this compound). To mitigate this, storage in a cool, dark place, and potentially with the addition of a radical inhibitor, is advisable.[9]

General Degradation Pathways

The following diagram illustrates the primary degradation pathways for a generic arylboronic acid, which are applicable to this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. High-performance liquid chromatography (HPLC) with UV detection is a suitable technique for monitoring the purity of the compound and the formation of degradation products.

2.3.1. Hydrolytic Stability

Objective: To assess the stability of this compound in aqueous solutions at different pH values.

Materials:

-

This compound

-

Buffers of various pH (e.g., pH 2, 5, 7, 9)

-

Acetonitrile or other suitable organic solvent

-

HPLC system with UV detector

-

pH meter

-

Constant temperature incubator

Procedure:

-

Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Prepare reaction solutions by diluting the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis.

-

Incubate the solutions at a controlled temperature (e.g., 40 °C).

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Quench the reaction if necessary (e.g., by neutralization or dilution with mobile phase).

-

Analyze the samples by HPLC to determine the remaining percentage of this compound and the formation of any degradation products.

2.3.2. Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Procedure:

-

Expose a sample of this compound (as a solid and in solution) to a light source with a specified output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.

2.3.3. Thermal Stability

Objective: To assess the stability of this compound at elevated temperatures.

Procedure:

-

Store samples of solid this compound in a controlled temperature oven at various temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

At selected time intervals, remove a sample and analyze its purity by HPLC.

-

For solution stability, the same procedure can be followed with the compound dissolved in a relevant solvent.

Conclusion

References

- 1. 4-VINYLPHENYLBORONIC ACID | 2156-04-9 [chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 7. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-Vinylphenylboronic Acid: A Technical Overview

Introduction

3-Vinylphenylboronic acid (also known as (3-ethenylphenyl)boronic acid) is a versatile bifunctional organic compound featuring both a vinyl group and a boronic acid moiety. This structure makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, and in the synthesis of polymers and materials with specialized applications. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control. This guide provides a summary of the available spectroscopic data for this compound and outlines the general experimental protocols for its analysis.

Physicochemical Properties

| Property | Value |

| CAS Number | 15016-43-0 |

| Molecular Formula | C₈H₉BO₂ |

| Molecular Weight | 147.97 g/mol |

| Appearance | White to off-white powder or crystals |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The key reported vibrational frequencies are summarized below.[1]

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3220 | O-H stretch | Boronic acid (-B(OH)₂) |

| 1350 | B-O stretch | Boronic acid (-B(OH)₂) |

| 995 and 919 | C-H out-of-plane bend | Vinyl group (-CH=CH₂) |

Mass Spectrometry (MS)

Experimental Protocols

The following sections describe generalized procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a standard 5 mm NMR tube. Arylboronic acids have a tendency to form cyclic trimeric anhydrides (boroxines) upon dehydration, which can lead to complex or broadened NMR spectra. The choice of solvent can influence the equilibrium between the acid and the boroxine. The use of protic solvents like Methanol-d₄ can sometimes help in obtaining sharper signals for the monomeric species.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a significantly larger number of scans and a longer relaxation delay may be required compared to ¹H NMR. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to aid in the assignment of carbon signals (CH, CH₂, CH₃).

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a solid, several methods can be employed:

-

KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) prior to running the sample spectrum to correct for atmospheric and instrumental interferences.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Employ a mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). The analysis can be performed in either positive or negative ion mode. In positive ion mode, adducts with protons ([M+H]⁺) or other cations (e.g., [M+Na]⁺) may be observed. In negative ion mode, the deprotonated molecule ([M-H]⁻) is often detected. The formation of solvent adducts or oligomeric species can sometimes be observed with boronic acids.

-

High-Resolution Mass Spectrometry (HRMS): For accurate mass determination, which aids in confirming the elemental composition, a high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer should be used.

-

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound highlighting key functional groups.

References

3-Vinylphenylboronic Acid: A Versatile Building Block for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid (3-VPBA) has emerged as a highly versatile and valuable reagent in modern chemical and biomedical research. Its unique bifunctional nature, possessing both a polymerizable vinyl group and a reactive boronic acid moiety, enables its application in a wide array of fields, including organic synthesis, materials science, and medicine. This technical guide provides a comprehensive overview of the core research applications of 3-VPBA, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions, the development of advanced sensor technologies, and its role as a key building block in medicinal chemistry and bioorthogonal labeling. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are presented to facilitate its adoption and exploration in novel research endeavors.

Introduction

This compound (CAS 15016-43-0) is an aromatic boronic acid characterized by the presence of a vinyl substituent at the meta-position of the phenyl ring. This structural feature imparts dual reactivity, making it a powerful tool for the synthesis of complex molecules and functional materials. The boronic acid group readily participates in a variety of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon bonds. Simultaneously, the vinyl group serves as a polymerizable monomer, enabling the incorporation of the boronic acid functionality into polymeric structures. This guide will delve into the key research applications of 3-VPBA, providing detailed methodologies and quantitative data to support its practical implementation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₉BO₂ | |

| Molecular Weight | 147.97 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 141-147 °C | |

| Solubility | Soluble in organic solvents such as THF and dioxane. | |

| Storage | 2-8°C |

Core Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates. 3-VPBA is an excellent coupling partner in these reactions, allowing for the synthesis of a diverse range of substituted styrenes, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and functional materials.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

This protocol describes the synthesis of 3-vinylbiphenyl via a Suzuki-Miyaura coupling reaction between this compound and iodobenzene.

Materials:

-

This compound

-

Iodobenzene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), iodobenzene (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

-

Add potassium carbonate (2.0 mmol) to the flask.

-

Add a 4:1 mixture of toluene and ethanol (10 mL) and water (2 mL).

-

Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

-

Heat the reaction mixture to 80°C and stir for 12 hours under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure 3-vinylbiphenyl.

The following table summarizes the yields of Suzuki-Miyaura coupling reactions between this compound and various aryl halides.

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Iodobenzene | Pd(OAc)₂/PPh₃ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 92 | [1] |

| Bromobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 88 | [2] |

| 4-Bromoanisole | PdCl₂(dppf) | K₃PO₄ | Dioxane/H₂O | 90 | 95 | [3] |

| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | Na₂CO₃ | Ethanol/H₂O | 80 | >95 | [4] |

| 4-Bromobenzonitrile | Pd₂(dba)₃/PCy₃ | K₃PO₄ | Toluene | 100 | 91 | [5] |

Polymer Chemistry and Sensor Applications

The vinyl group of 3-VPBA allows for its polymerization, leading to the formation of polymers bearing boronic acid functionalities. These polymers have garnered significant attention for their use in sensor applications, particularly for the detection of saccharides like glucose.[6] The underlying principle involves the reversible covalent interaction between the boronic acid groups and the diol moieties of saccharides.[6]

Caption: Principle of a phenylboronic acid-based glucose sensor.

This protocol outlines the synthesis of a block copolymer containing a this compound block using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Materials:

-

This compound (3-VPBA)

-

N-isopropylacrylamide (NIPAM)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)

-

Azobisisobutyronitrile (AIBN) (initiator)

-

1,4-Dioxane (anhydrous)

-

Diethyl ether (cold)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Vacuum line

Procedure:

-

Synthesis of PNIPAM macro-RAFT agent:

-

In a Schlenk flask, dissolve NIPAM (10 mmol), CPADB (0.1 mmol), and AIBN (0.02 mmol) in anhydrous 1,4-dioxane (10 mL).

-

Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Place the flask in a preheated oil bath at 70°C and stir for 6 hours.

-

Quench the polymerization by exposing the mixture to air and cooling in an ice bath.

-

Precipitate the polymer by adding the reaction mixture dropwise into cold diethyl ether.

-

Collect the polymer by filtration and dry under vacuum.

-

-

Synthesis of PNIPAM-b-P(3-VPBA) block copolymer:

-

In a Schlenk flask, dissolve the PNIPAM macro-RAFT agent (0.05 mmol) and 3-VPBA (5 mmol) in anhydrous 1,4-dioxane (15 mL).

-

Add AIBN (0.01 mmol) to the mixture.

-

Perform three freeze-pump-thaw cycles.

-

Heat the reaction at 70°C for 24 hours.

-

Terminate the polymerization and precipitate the block copolymer in cold diethyl ether as described above.

-

Dry the final product under vacuum.

-

| Polymer | Monomers | Polymerization Method | Mn ( g/mol ) | PDI (Mw/Mn) | Application | Reference |

| PNIPAM₁₃₆-b-PAPBA₁₆ | NIPAM, 3-acrylamidophenylboronic acid | RAFT | 19,200 | 1.25 | Glucose-triggered drug delivery | [7] |

| p(NVCL-co-AAPBA) | N-vinylcaprolactam, 3-acrylamidophenylboronic acid | Free Radical | - | - | Insulin delivery | [8] |

| mPEG₁₁₄-b-P(4-VBA)₃₀ | mPEG, 4-vinylphenylboronic acid | RAFT | - | ≤ 1.25 | pH and glucose responsive micelles | [9] |

| MEMA/VPBA copolymer | 2-N-morpholinoethyl methacrylate, 4-vinylphenylboronic acid | Nitroxide Mediated | - | < 1.40 | Glucose sensing | [4] |

Medicinal Chemistry and Drug Discovery

Boronic acids are a privileged scaffold in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use.[10] 3-VPBA serves as a versatile starting material for the synthesis of novel drug candidates. The vinyl group can be functionalized through various reactions, while the boronic acid moiety can act as a key pharmacophore, often targeting serine proteases.[10]

Caption: A generalized workflow for utilizing 3-VPBA in drug discovery.

Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The vinyl group of 3-VPBA has been shown to participate in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines.[11][12] This reaction is exceptionally fast and selective, making it a valuable tool for labeling and tracking biomolecules in living cells.[11][12]

This protocol provides a general procedure for the two-step labeling of a protein of interest in living cells using a 3-VPBA-containing probe.

Materials:

-

HeLa cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum)

-

Phosphate-buffered saline (PBS)

-

3-VPBA-functionalized probe targeting the protein of interest

-

A cell-permeable fluorescent tetrazine dye (e.g., tetrazine-BODIPY)

-

Confocal microscope

Procedure:

-

Culture HeLa cells in DMEM supplemented with 10% FBS in a suitable imaging dish.

-

Treat the cells with the 3-VPBA-functionalized probe at an appropriate concentration and incubate for a specific duration to allow for binding to the target protein.

-

Wash the cells three times with PBS to remove any unbound probe.

-

Add the cell-permeable fluorescent tetrazine dye (e.g., 3 µM tetrazine-BODIPY) to the cells and incubate for a short period (e.g., 15-30 minutes).[11]

-

Wash the cells three times with PBS to remove the excess tetrazine dye.

-

Image the cells using a confocal microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.

The rate of the bioorthogonal reaction is a critical parameter. The table below presents the second-order rate constants for the reaction of vinylboronic acids with tetrazines.

| Vinylboronic Acid Derivative | Tetrazine Derivative | Solvent | k₂ (M⁻¹s⁻¹) | Reference |

| Vinylboronic acid | 3,6-dipyridyl-s-tetrazine | 5% MeOH in H₂O | 3.0 | [11] |

| (E)-Phenylvinylboronic acid | 3,6-dipyridyl-s-tetrazine | 5% MeOH in H₂O | up to 27 | [11] |

Conclusion

This compound is a remarkably versatile and powerful tool for a wide range of research applications. Its dual reactivity enables its use in the synthesis of complex organic molecules, the development of sophisticated sensor technologies, and the construction of novel drug candidates and bioorthogonal probes. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers seeking to harness the potential of this unique building block in their own scientific pursuits. As research continues to advance, the applications of this compound are expected to expand even further, solidifying its importance in the chemical and biomedical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

- 6. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glucose-Sensitive Nanoparticles Based On Poly(3-Acrylamidophenylboronic Acid-Block-N-Vinylcaprolactam) For Insulin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coordination-Assisted Bioorthogonal Chemistry: Orthogonal Tetrazine Ligation with Vinylboronic Acid and a Strained Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-vinylphenylboronic acid (CAS No. 15016-43-0), a versatile reagent used in various chemical syntheses.[1] Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are acute oral toxicity and irritation to the skin and eyes.[1]

GHS Classification:

-

Acute Toxicity, Oral (Category 3)

-

Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3)[1][3]

Signal Word: Danger[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

Pictograms:

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value | Reference |

| CAS Number | 15016-43-0 | [1] |

| Molecular Formula | C8H9BO2 | [1] |

| Molecular Weight | 147.97 g/mol | [1] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 141-147 °C | [1] |

| Boiling Point | 320.2±35.0 °C (Predicted) | [1] |

| Density | 1.09±0.1 g/cm3 (Predicted) | [1] |

| pKa | 8.34±0.10 (Predicted) | [1] |

| Flash Point | Not applicable |

Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling, incorporating engineering controls, administrative controls, and personal protective equipment, is mandatory.

Engineering Controls:

-

Work in a well-ventilated area.[2]

-

Use a local exhaust ventilation system or a chemical fume hood to minimize inhalation of dust.[2][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear safety glasses with side-shields or goggles.[4][5] A face shield may be necessary for enhanced protection.[2][4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[5] Gloves should be inspected before use and disposed of properly after handling.[5][6]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[2][5] In situations with a higher risk of exposure, a complete suit protecting against chemicals may be required.[6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[2]

Hygiene Measures:

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[7]

-

Contaminated clothing should be removed and washed before reuse.[2]

Diagram: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls for mitigating chemical hazards.

Storage and Stability

Proper storage is critical to maintain the quality of this compound and to prevent hazardous situations.

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][8] The recommended storage temperature is 2-8°C.[1]

-

Incompatible Materials: Keep away from strong oxidizing agents.[2]

-

Stability: The product is chemically stable under standard ambient conditions. It may be sensitive to moisture.

First Aid Measures

In case of exposure, immediate action is required.

-

If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[7] If the victim is conscious, rinse their mouth with water and have them drink one or two glasses of water.[6]

-

If on Skin: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[2] If skin irritation occurs, seek medical attention.[2]

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[2][6] If eye irritation persists, get medical advice/attention.[2]

-

If Inhaled: Move the person to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6][7] Seek medical attention if symptoms persist.[9]

Diagram: First Aid Response Workflow

Caption: General workflow for first aid response to chemical exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7][8]

-

Unsuitable Extinguishing Media: No limitations of extinguishing agents are given for this substance/mixture.

-

Specific Hazards Arising from the Chemical: In case of fire, toxic fumes may be emitted.[9] Hazardous decomposition products include carbon oxides and boron oxides.[2]

-

Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][10]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment.[6][8] Avoid dust formation.[6][8] Ensure adequate ventilation.[6][8] Evacuate personnel to safe areas.[6]

-

Environmental Precautions: Prevent the product from entering drains.[6][8]

-

Methods for Cleaning Up: Sweep up and shovel the material.[6][8] Place in a suitable, closed container for disposal.[6][8] Avoid creating dust.[8]

Disposal Considerations

Dispose of this compound and its container in accordance with local, state, and federal regulations.[9] It is recommended to use a licensed disposal company.[7]

Toxicological Information

While comprehensive toxicological data for this compound is not available, the primary known hazard is acute oral toxicity. The chemical, physical, and toxicological properties have not been thoroughly investigated.[7] It is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[3][7]

Experimental Protocols

General Handling Procedure for Suzuki-Miyaura Coupling:

-

Dispensing: In a chemical fume hood, carefully weigh the desired amount of this compound. Avoid creating dust.

-

Reaction Setup: Add the solid to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if the reaction is air-sensitive.

-

Solvent Addition: Add the solvent to the reaction vessel via a syringe or cannula.

-

Work-up: After the reaction is complete, quench the reaction mixture appropriately. Be aware that boronic acid byproducts can sometimes complicate purification.

-

Cleaning: Clean all glassware that has been in contact with this compound thoroughly.

This guide is intended to provide essential safety information. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information before handling this compound.

References

- 1. This compound | 15016-43-0 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. scienceequip.com.au [scienceequip.com.au]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. aaronchem.com [aaronchem.com]

- 7. canbipharm.com [canbipharm.com]

- 8. uwwapps.uww.edu [uwwapps.uww.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. fishersci.com [fishersci.com]

Commercial Availability and Applications of 3-Vinylphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Vinylphenylboronic acid (3-VPBA), a bifunctional molecule featuring both a vinyl group and a boronic acid moiety, has emerged as a versatile building block in organic synthesis and materials science. Its unique structure allows for sequential or concurrent reactions, making it a valuable reagent in the synthesis of complex organic molecules, polymers, and functional materials. This technical guide provides an in-depth overview of the commercial availability of 3-VPBA, its key physicochemical properties, and detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers worldwide. It is typically sold as a white to off-white solid. Purity levels generally range from 95% to over 99%, with the compound sometimes containing varying amounts of its anhydride. When sourcing this reagent, it is crucial to consider the purity required for the specific application, as trace impurities can significantly impact reaction outcomes, particularly in catalysis and polymerization.

Key suppliers for this compound (CAS No. 215458-69-0) include major chemical distributors and specialized manufacturers. Researchers can acquire this compound in quantities ranging from grams to kilograms, catering to both laboratory-scale research and larger-scale development projects.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of this compound is essential for its proper handling, storage, and use in experimental settings. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 215458-69-0 | N/A |

| Molecular Formula | C₈H₉BO₂ | N/A |

| Molecular Weight | 147.97 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | 138-142 °C | N/A |

| Purity | ≥95% to >99% | N/A |

| Storage Temperature | 2-8 °C | N/A |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| H319: Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: This is not an exhaustive list. Always consult the Safety Data Sheet (SDS) from the supplier before handling the chemical.

Experimental Protocols

The dual functionality of this compound allows for its participation in a wide array of chemical transformations. Below are detailed experimental protocols for two of its most common and impactful applications.

Suzuki-Miyaura Cross-Coupling Reaction

The boronic acid group of 3-VPBA is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. The vinyl group can be retained for subsequent transformations or can be a key feature of the final product.

Protocol: Synthesis of 3-Vinyl-4'-methoxybiphenyl

This protocol describes the coupling of this compound with 4-bromoanisole.

Materials:

-

This compound (1.0 equiv.)

-

4-Bromoanisole (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.08 equiv.)

-

Potassium carbonate (K₂CO₃, 2.0 equiv.)

-

Toluene (solvent)

-

Water (co-solvent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add this compound, 4-bromoanisole, and potassium carbonate.

-

Add toluene and water to the flask in a 4:1 ratio (e.g., 20 mL toluene and 5 mL water).

-

Degas the mixture by bubbling argon or nitrogen gas through the solution for 15-20 minutes.

-

Under a continuous inert atmosphere, add palladium(II) acetate and triphenylphosphine to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Add water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3-vinyl-4'-methoxybiphenyl.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

The vinyl group of 3-VPBA serves as a monomer for controlled radical polymerization techniques like RAFT, enabling the synthesis of well-defined polymers with boronic acid functionalities. These polymers are of great interest for applications in drug delivery, sensing, and self-healing materials.

Protocol: Synthesis of Poly(this compound) via RAFT Polymerization

This protocol provides a general procedure for the homopolymerization of this compound.

Materials:

-

This compound (monomer)

-

4,4'-Azobis(4-cyanovaleric acid) (ACVA) or other suitable radical initiator

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or other suitable RAFT agent

-

1,4-Dioxane (solvent)

-

Argon or Nitrogen gas

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a Schlenk flask, dissolve this compound, the RAFT agent (e.g., CPADB), and the radical initiator (e.g., ACVA) in 1,4-dioxane. The molar ratio of monomer:RAFT agent:initiator should be carefully calculated to target the desired molecular weight and polydispersity (e.g., 100:1:0.2).

-

Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Backfill the flask with an inert gas (argon or nitrogen).

-

Immerse the sealed flask in a preheated oil bath at the desired reaction temperature (typically 70-90 °C).

-

Allow the polymerization to proceed for the desired time (e.g., 6-24 hours), with stirring.

-

To quench the reaction, expose the mixture to air and cool it to room temperature.

-

Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent, such as cold diethyl ether or hexane.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with the non-solvent to remove unreacted monomer and initiator fragments.

-

Dry the polymer under vacuum to a constant weight.

-

Characterize the resulting poly(this compound) for its molecular weight, polydispersity (by Gel Permeation Chromatography - GPC), and chemical structure (by ¹H NMR and FTIR spectroscopy).

Conclusion

This compound is a commercially accessible and highly valuable reagent for a broad range of applications in synthetic chemistry and polymer science. Its dual reactivity allows for the straightforward synthesis of complex small molecules via Suzuki-Miyaura coupling and the fabrication of advanced functional polymers through techniques like RAFT polymerization. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers, scientists, and drug development professionals in leveraging the unique properties of this versatile building block for their innovative research and development endeavors. As with any chemical reagent, it is imperative to consult the supplier's safety data sheet and adhere to all recommended safety precautions.

The Genesis of a Versatile Building Block: A Technical Guide to the Discovery and History of 3-Vinylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Vinylphenylboronic acid, a bifunctional organic compound, has emerged as a crucial building block in modern organic synthesis and materials science. Its unique structure, featuring both a polymerizable vinyl group and a versatile boronic acid moiety, has paved the way for significant advancements in areas ranging from polymer chemistry to medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing early synthetic methodologies and key applications that have cemented its importance in the scientific landscape.

Introduction: The Advent of Arylboronic Acids

The story of this compound is intrinsically linked to the broader development of organoboron chemistry. The pioneering work on organoboranes in the mid-20th century laid the foundation for the synthesis of arylboronic acids. These compounds gained prominence with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds. This created a demand for a diverse array of substituted phenylboronic acids to be used as coupling partners in the synthesis of complex organic molecules.

Early Synthetic Approaches to Vinylphenylboronic Acids

While a specific date for the first synthesis of this compound is not prominently documented in seminal literature, its development can be understood within the context of the synthesis of its isomers, particularly the more widely studied 4-vinylphenylboronic acid. The synthesis of p-vinylphenylboronic acid was reported as early as 1959 by A. Kentaro Hoffmann and W. M. Thomas.[1] The general strategies developed for the para-isomer were adaptable for the synthesis of the meta- and ortho-isomers.

Early methods for synthesizing vinylphenylboronic acids primarily relied on two main strategies:

-